3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-4-oxo-7H-thiopyrano[3,4-b]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c1-4-7-5(10)2-14-3-6(7)13-8(4)9(11)12/h2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXSOUUIJRJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CSC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thiophene derivative, the compound can be synthesized through a series of reactions including oxidation, cyclization, and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various derivatives and intermediates, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules
Biology: In biological research, 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound's derivatives have shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it valuable in the design of drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism by which 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary based on the derivative and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Furan vs. Thiophene Derivatives
highlights two series of amide derivatives of furan-2-carboxylic acid (F1–F6) and thiophene-2-carboxylic acid (T1–T6) . Key structural differences include:
- Oxygen (furan) vs. sulfur (thiophene) in the heterocyclic ring.
- Substituents on the amide group (e.g., triazolo, methoxyphenyl, fluorophenyl).
Physicochemical Properties
| Parameter | Furan Derivatives (F1–F6) | Thiophene Derivatives (T1–T6) |
|---|---|---|
| clogP (logP) | Lower (e.g., F1: 1.2) | Higher (e.g., T1: 1.8) |
| logk (lipophilicity) | Moderate | Elevated |
Thiophene derivatives exhibit greater lipophilicity due to sulfur’s polarizability and larger atomic radius, enhancing membrane permeability .
Comparison with Bicyclic Sulfur-Containing Carboxylic Acids
lists (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (compound h), a bicyclic sulfur-containing compound with a carboxylic acid group. Key contrasts:
- Core structure: Compound h contains a penam bicyclic system (β-lactam antibiotic scaffold), whereas the target compound features a thiopyrano-furan system.
- Substituents: Compound h includes an ethoxycarbonylamino group, which may influence antibiotic activity, while the target compound’s methyl and oxo groups could modulate solubility and target binding.
Antioxidant Hybrid Heterocycles
describes 3-olyl-6-substituted triazolo-thiadiazoles and ascorbic acid analogs (e.g., compound 85). While structurally distinct, these compounds highlight the role of sulfur and oxygen in redox activity:
- Ascorbic acid analogs : Rely on enediol and carbonyl groups for antioxidant activity.
- Target compound: The thiopyrano-furan system may stabilize free radicals via sulfur’s electron-donating capacity, though direct evidence is lacking .
Key Research Findings and Implications
Lipophilicity-Bioactivity Relationship : Thiophene derivatives outperform furan analogs in antiproliferative activity, linked to higher clogP values. The target compound’s sulfur-containing ring may similarly enhance cellular uptake .
Structural Flexibility : Substituents on the carboxylic acid (e.g., methyl, oxo) can fine-tune solubility and target affinity. For example, methyl groups may reduce polarity, while oxo groups could participate in hydrogen bonding .
Antioxidant Potential: Hybrid heterocycles with sulfur/oxygen motifs (e.g., triazolo-thiadiazoles) show promise, suggesting the target compound’s thiopyrano-furan system warrants antioxidant testing .
Biological Activity
3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure
The compound is characterized by the following structural formula:
| Property | Description |
|---|---|
| Molecular Formula | C₉H₈O₄S |
| IUPAC Name | 3-methyl-4-oxo-7H-thiopyrano[4,3-d]furan-2-carboxylic acid |
| SMILES | OC(=O)c1oc2c(c1C)C(=O)CSC2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of derivatives of related thiopyran compounds, demonstrating that certain analogs exhibited significant antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin.
| Bacteria Species | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
These results indicate that the compound exhibits strong antibacterial properties, particularly against E. coli and E. cloacae, which are known to be resistant to many conventional antibiotics .
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. Using the MTT assay against normal human lung fibroblast cells (MRC5), the results showed that while the compound was effective against various pathogens, it also maintained a favorable safety profile with low cytotoxicity.
Cytotoxicity Results
| Compound | IC₅₀ (µM) |
|---|---|
| 3-Methyl-4-oxo-4,7-dihydro... | >100 |
The mechanism underlying the antibacterial activity of this compound appears to involve inhibition of critical bacterial enzymes. Molecular docking studies suggest that it may inhibit MurB enzyme in E. coli, which is essential for bacterial cell wall synthesis .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization of furan-2-carboxylic acid derivatives with sulfur-containing precursors under alkaline conditions (e.g., KOH or NaHCO₃). Purification often employs recrystallization using polar aprotic solvents (e.g., DMSO) or column chromatography with silica gel. Purity (>95%) can be verified via HPLC with UV detection at 254 nm, as demonstrated in analogous thiopyrano-furan systems .
Q. How is the structural characterization of this compound performed to confirm its regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of H/C NMR to identify proton environments (e.g., thiopyrano ring protons at δ 2.5–3.5 ppm) and carbonyl groups (δ 170–180 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula, while X-ray crystallography resolves stereochemical ambiguities, as applied to structurally related tetrahydrobenzo[b]furan derivatives .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer : Evaluate antimicrobial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anti-inflammatory potential, measure inhibition of COX-2 or TNF-α production in macrophage models. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa), referencing protocols for furan-2-carboxylic acid derivatives .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substituents in the thiopyrano-furan core during synthesis?
- Methodological Answer : Regioselectivity is controlled by the electron-withdrawing/donating nature of substituents and reaction temperature. For example, higher temperatures (80–100°C) favor thiopyrano ring formation via intramolecular cyclization, while lower temperatures (25–40°C) may yield open-chain intermediates. Computational studies (DFT) can predict transition states, as shown in analogous furan oxidation reactions .
Q. How should researchers resolve contradictions between observed bioactivity and computational predictions?
- Methodological Answer : Re-evaluate purity using LC-MS to rule out impurities (e.g., residual starting materials). If discrepancies persist, conduct molecular docking studies to assess binding affinity to target proteins (e.g., enzymes or receptors). Compare results with in vitro data from structurally similar compounds, such as 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, which showed selective bioactivity despite computational ambiguities .
Q. What mechanistic insights explain the compound’s interaction with osteoclasts or lipid metabolism pathways?
- Methodological Answer : Use gene expression profiling (RT-qPCR) to identify downregulated osteoclast markers (e.g., TRAP, RANK). For lipid metabolism, perform radiolabeled tracer studies to track cholesterol uptake inhibition in hepatocyte models. Compare mechanisms to furan-2-carboxylic acid derivatives, which inhibit HMG-CoA reductase or modulate PPAR-γ pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
